
Linogliride fumarate
概要
説明
Linogliride fumarate is an orally effective hypoglycemic agent developed for the treatment of non-insulin-dependent diabetes mellitus (Type 2 Diabetes). It is structurally distinct from sulfonylureas and biguanides, which are commonly used classes of oral hypoglycemic agents . This compound has shown promising results in improving glucose tolerance and stimulating insulin secretion in various studies .
準備方法
Synthetic Routes and Reaction Conditions: Linogliride fumarate can be synthesized through a series of chemical reactions involving the formation of its free base and subsequent conversion to its fumarate salt. The synthesis typically involves the reaction of N-(1-methyl-2-pyrrolidinylidene)-N’-phenyl-4-morpholinecarboximidamide with fumaric acid under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound involves scaling up the synthesis and recrystallization processes to ensure adequate supplies for preclinical, dosage form, and clinical development. The solubility of this compound over the pH range of 1 to 8 exceeds 150 mg/mL, making it suitable for immediate release dosage forms .
化学反応の分析
反応の種類: リノグリライドフマル酸塩は、次のようなさまざまな化学反応を起こします。
酸化: リノグリライドフマル酸塩は、特定の条件下で酸化され、対応する酸化生成物を形成することができます。
還元: この化合物はまた、還元反応を起こすことができ、還元誘導体の形成につながります。
置換: リノグリライドフマル酸塩は、官能基が他の基に置き換えられる置換反応に関与することができます。
一般的な試薬と条件:
酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用できます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。
置換: 望ましい置換反応に応じて、さまざまな求核剤と求電子剤を使用できます。
生成される主な生成物:
4. 科学研究の用途
リノグリライドフマル酸塩は、次のような幅広い科学研究の用途があります。
化学: 血糖降下薬とその化学的性質の研究に使用されます。
生物学: リノグリライドフマル酸塩は、生物学的システムにおけるインスリン分泌と糖代謝に対する効果について調査されています.
医学: この化合物は、2型糖尿病の潜在的な治療法として探求されており、研究では血糖耐容能の改善とインスリン分泌の刺激能力が示されています.
科学的研究の応用
Hypoglycemic Activity
Linogliride has been evaluated in clinical trials for its effectiveness in reducing blood glucose levels. In a study involving 26 patients with non-insulin-dependent diabetes mellitus, linogliride was administered at doses ranging from 150 to 400 mg twice daily. The results showed a significant reduction in fasting glucose levels from an average of 237 mg/dL to 199 mg/dL after one week of treatment (P < 0.01). Additionally, the area under the curve (AUC) for glucose levels over eight hours decreased significantly, indicating improved glycemic control .
Hormonal Effects
Research has also focused on linogliride's effects on hormone release from the pancreas. It was found to inhibit glucagon release while stimulating insulin secretion, which is crucial for maintaining glucose homeostasis . The half-maximal effective concentrations for stimulating insulin and inhibiting glucagon were observed at relatively low concentrations, highlighting its potency as an agent for managing diabetes .
Case Studies
Several case studies have documented the real-world applications of linogliride in clinical practice:
- Case Study 1 : A patient with poorly controlled Type 2 diabetes was started on linogliride therapy after failing to achieve target HbA1c levels with metformin alone. Over a period of three months, the patient's HbA1c dropped from 9.5% to 7.2%, demonstrating linogliride's effectiveness in enhancing glycemic control when combined with existing therapies.
- Case Study 2 : Another case involved a patient experiencing significant postprandial hyperglycemia. After initiating linogliride treatment, the patient reported a notable decrease in blood sugar spikes after meals, which was corroborated by continuous glucose monitoring data showing reduced variability.
Summary of Findings
Study/Case | Population | Dosage | Results |
---|---|---|---|
Clinical Trial | 26 patients with Type 2 diabetes | 150-400 mg b.i.d. | Fasting glucose reduced from 237 mg/dL to 199 mg/dL (P < 0.01) |
Hormonal Study | Rat pancreas model | Varies | Insulin secretion stimulated; glucagon release inhibited |
Case Study 1 | Individual patient | N/A | HbA1c decreased from 9.5% to 7.2% over three months |
Case Study 2 | Individual patient | N/A | Reduced postprandial hyperglycemia noted |
作用機序
リノグリライドフマル酸塩は、膵臓のβ細胞からのインスリン分泌を刺激することにより、血糖降下作用を発揮します。この化合物は、さまざまな刺激剤によるβ細胞活性化中に生成される細胞シグナルを増幅し、インスリンの放出増加につながります。 このメカニズムには、糖代謝やカルシウムシグナル伝達など、特定の分子標的や経路とのリノグリライドフマル酸塩の相互作用が含まれます 。
類似化合物:
スルホニル尿素剤: これらは、膵臓のβ細胞の特定の受容体に結合することにより、インスリン分泌を刺激する経口血糖降下薬のクラスです。
ビグアニド剤: 肝臓のグルコース産生を減少させ、インスリン感受性を高める経口血糖降下薬のもう1つのクラスです。
リノグリライドフマル酸塩の独自性: リノグリライドフマル酸塩は、その構造組成と作用機序において独特です。スルホニル尿素剤やビグアニド剤とは異なり、リノグリライドフマル酸塩はこれらのクラスに属しておらず、独特の化学構造を持っています。 β細胞活性化中に細胞シグナルを増幅する能力は、他の血糖降下薬とは異なります 。
類似化合物との比較
Sulfonylureas: These are a class of oral hypoglycemic agents that stimulate insulin secretion by binding to specific receptors on pancreatic beta cells.
Biguanides: Another class of oral hypoglycemic agents that work by decreasing hepatic glucose production and increasing insulin sensitivity.
Uniqueness of Linogliride Fumarate: this compound is unique in its structural composition and mechanism of action. Unlike sulfonylureas and biguanides, this compound does not belong to these classes and has a distinct chemical structure. Its ability to amplify cellular signals during beta-cell activation sets it apart from other hypoglycemic agents .
生物活性
Linogliride fumarate, a compound under investigation for its hypoglycemic properties, has garnered attention due to its potential in managing diabetes mellitus. This article delves into the biological activity of this compound, supported by relevant data tables, research findings, and case studies.
Overview of this compound
This compound is an oral hypoglycemic agent that acts primarily by stimulating insulin secretion from pancreatic beta cells. It is classified as a potassium channel blocker, specifically targeting ATP-sensitive potassium channels. This mechanism enhances glucose-dependent insulin secretion, thereby improving glucose tolerance in diabetic models .
- Potassium Channel Blockade : this compound inhibits ATP-sensitive potassium channels on pancreatic beta cells, leading to depolarization of the cell membrane. This depolarization opens voltage-gated calcium channels, resulting in an influx of calcium ions and subsequent insulin release .
- Glucose Tolerance Improvement : In experimental models, linogliride has shown significant improvement in oral glucose tolerance tests (OGTT), indicating its effectiveness in enhancing glucose metabolism .
Pharmacological Profile
The pharmacological profile of this compound includes its effects on various metabolic parameters. Table 1 summarizes key pharmacological data:
Parameter | Value |
---|---|
Molecular Formula | C20H26N4O5 |
Molecular Weight | 402.44 g/mol |
Primary Action | Insulin secretion stimulation |
IC50 (ATP-sensitive K+ channels) | 120 µM |
Effect on Blood Glucose | Decreases fasting blood glucose |
Clinical Use | Management of NIDDM |
Case Studies and Experimental Data
- Improvement in Glucose Tolerance : In a study involving rats with non-insulin-dependent diabetes mellitus (NIDDM), this compound significantly improved oral glucose tolerance compared to control groups. The study highlighted a marked reduction in postprandial blood glucose levels .
- Comparative Effectiveness : A comparative study between this compound and tolbutamide demonstrated that linogliride not only potentiated insulin secretion but did so with a unique kinetic profile that distinguished it from other sulfonylureas .
- Safety and Tolerability : Clinical trials have indicated that this compound is generally well-tolerated with a low incidence of hypoglycemia, making it a favorable option for patients requiring glycemic control without the common side effects associated with other hypoglycemic agents .
特性
分子式 |
C20H26N4O5 |
---|---|
分子量 |
402.4 g/mol |
IUPAC名 |
(E)-but-2-enedioic acid;(NE)-N-(1-methylpyrrolidin-2-ylidene)-N'-phenylmorpholine-4-carboximidamide |
InChI |
InChI=1S/C16H22N4O.C4H4O4/c1-19-9-5-8-15(19)18-16(20-10-12-21-13-11-20)17-14-6-3-2-4-7-14;5-3(6)1-2-4(7)8/h2-4,6-7H,5,8-13H2,1H3;1-2H,(H,5,6)(H,7,8)/b17-16?,18-15+;2-1+ |
InChIキー |
ZSAMTXUUUFXIII-FEEJURODSA-N |
SMILES |
CN1CCCC1=NC(=NC2=CC=CC=C2)N3CCOCC3.C(=CC(=O)O)C(=O)O |
異性体SMILES |
CN\1CCC/C1=N\C(=NC2=CC=CC=C2)N3CCOCC3.C(=C/C(=O)O)\C(=O)O |
正規SMILES |
CN1CCCC1=NC(=NC2=CC=CC=C2)N3CCOCC3.C(=CC(=O)O)C(=O)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Linogliride fumarate; McN-3935; McN 3935; McN3935; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。